molecular formula C42H32N6O3 B565491 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid CAS No. 1797918-38-7

2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Katalognummer: B565491
CAS-Nummer: 1797918-38-7
Molekulargewicht: 668.757
InChI-Schlüssel: PWFQMXDRFDYNOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The compound 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds. Its systematic name reflects:

  • Parent structure : Benzimidazole (a fused benzene and imidazole ring system).
  • Substituents :
    • A methoxy (-OCH₃) group at position 2.
    • A complex biphenylmethyl-trityltetrazolyl substituent at position 3.
    • A carboxylic acid (-COOH) group at position 4.

      The trityltetrazolyl moiety consists of a tetrazole ring (N=N-N-N) substituted with a triphenylmethyl (trityl) group at the N-2 position and a biphenyl-4-methyl group at the C-5 position.

Molecular Formula and Weight Analysis

The molecular formula is C₄₂H₃₂N₆O₃ , with a molecular weight of 682.8 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00). The compound’s structure includes:

  • Benzimidazole core : 7 carbons, 2 nitrogens.
  • Methoxy group : 1 carbon, 3 hydrogens, 1 oxygen.
  • Trityltetrazolyl-biphenylmethyl substituent :
    • Tetrazole ring : 4 nitrogens.
    • Trityl group : 3 phenyl rings (C₁₈H₁₅).
    • Biphenylmethyl bridge : C₁₃H₁₀.
  • Carboxylic acid : 1 carbon, 1 oxygen.

Spectroscopic Characterization

FTIR Analysis

Key absorption bands in the FTIR spectrum would include:

Functional Group Wavenumber (cm⁻¹) Assignment
N-H (benzimidazole) ~3100–3300 Stretching in aromatic amine
C=O (carboxylic acid) ~1700 Carbonyl stretching
C=N (tetrazole) ~1600–1650 Aromatic heteroatom bond
C-O (methoxy) ~1250–1300 Ether stretching
C-H (aromatic) ~700–900 Out-of-plane bending

These assignments align with benzimidazole and tetrazole derivatives.

NMR Spectroscopy
Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methoxy (-OCH₃) 3.8–4.0 (s, 3H) 55–57
Benzimidazole protons (aromatic) 7.0–8.5 (m) 120–150
Biphenylmethyl bridge 4.5–5.0 (s, 2H) 40–45
Tetrazole C-5 (biphenyl) 7.2–7.8 (m) 130–140
Trityl phenyl rings 6.8–7.3 (m, 15H) 125–135

The ¹³C NMR would show distinct signals for the tetrazole carbons (C-5 at ~165 ppm) and trityl carbons (C-1 at ~140 ppm).

Mass Spectrometry

The molecular ion peak would appear at m/z 682.8 [M]⁺. Fragmentation pathways may involve:

  • Loss of trityl group (C₁₈H₁₅, 243.24 amu): m/z 682.8 → 439.6 [M - C₁₈H₁₅]⁺.
  • Decarboxylation : m/z 682.8 → 636.8 [M - COOH]⁺.
  • Cleavage of biphenylmethyl bridge : m/z 682.8 → 414.2 [M - C₁₃H₁₀O₂]⁺.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) data for structurally related trityltetrazolyl intermediates reveal:

  • Tetrazole regiochemistry : The trityl group occupies the N-2 position of the tetrazole ring, not N-1.
  • Conformational features :
    • Benzimidazole : Planar fused ring system with partial double-bond character in the imidazole moiety.
    • Biphenylmethyl bridge : Torsion angles (~60°) between the two phenyl rings to minimize steric strain.
    • Carboxylic acid : Intramolecular hydrogen bonding between the -COOH group and adjacent nitrogen atoms.

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into:

Property Value Significance
HOMO-LUMO gap ~3.5 eV Indicates moderate electronic stability
Electrophilic sites Tetrazole N-1, benzimidazole N-3 Potential sites for nucleophilic attack
Dipole moment ~5.2 Debye Polarization due to -COOH and -OCH₃ groups

Mulliken charge analysis would show partial positive charges on tetrazole nitrogens and negative charges on the carboxylate oxygen, consistent with resonance structures.

Eigenschaften

IUPAC Name

2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N6O3/c1-51-41-43-37-23-13-22-36(40(49)50)38(37)47(41)28-29-24-26-30(27-25-29)34-20-11-12-21-35(34)39-44-46-48(45-39)42(31-14-5-2-6-15-31,32-16-7-3-8-17-32)33-18-9-4-10-19-33/h2-27H,28H2,1H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFQMXDRFDYNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Introduction of the Methoxy Group

Methylation at position 2 is achieved using dimethyl sulfate or methyl iodide under basic conditions. For instance, treatment of the benzimidazole with dimethyl sulfate in methanol at 40–60°C introduces the methoxy group selectively. Phase transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating interfacial interactions.

Oxidation to Carboxylic Acid at Position 4

The methyl group at position 4 is oxidized to a carboxylic acid using hydrogen peroxide in the presence of phthalic anhydride. This step requires careful temperature control (–10 to 10°C) to prevent over-oxidation. Yields typically range from 70–80% after purification by recrystallization.

Synthesis of the Tetrazole-Containing Biphenyl Side Chain

Tetrazole Formation and Protection

The tetrazole moiety is introduced via [2+3] cycloaddition between benzonitrile and ammonium azide under refluxing conditions. Subsequent protection of the tetrazole with a trityl group ensures stability during subsequent reactions. Tritylation is performed using triphenylmethyl chloride in dichloromethane with triethylamine as a base.

Ortho-Lithiation and Cross-Coupling

Ortho-lithiation of the trityl-protected tetrazolylbenzene with n-butyllithium (–20°C, THF) generates a reactive aryllithium intermediate. Transmetallation with zinc chloride forms an arylzinc species, which undergoes nickel-catalyzed cross-coupling with p-iodotoluene to yield the biphenyl structure.

Table 2: Key Reaction Parameters for Tetrazole-Phenyl Coupling

StepReagents/ConditionsTemperatureYield (%)
Lithiationn-BuLi, THF–20°C90
TransmetallationZnCl₂, THF0°C85
Cross-Coupling(PPh₃)₂NiCl₂, p-iodotoluene25°C78

Coupling of the Side Chain to the Benzimidazole Core

The biphenyl-tetrazole side chain is attached to the benzimidazole via a nucleophilic substitution reaction. A chloromethyl intermediate, synthesized by treating the biphenyl alcohol with thionyl chloride, reacts with the benzimidazole at position 3 in a two-phase system (dichloromethane/water) using sodium hydroxide and a phase transfer catalyst. This method achieves 75–85% yield while minimizing byproduct formation.

Final Deprotection and Purification

The trityl protecting group is retained in the final product, as its removal is unnecessary for the target compound. Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol to achieve >95% purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of alkylated or acylated benzimidazole derivatives

Wissenschaftliche Forschungsanwendungen

2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Angiotensin II Receptor Blockers (ARBs)

The following table compares key structural and pharmacological features:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Receptor Binding (IC₅₀) Notes
Target Compound C₄₂H₃₄N₆O₃ (estimated) ~707.7 2-methoxy, trityl-protected tetrazole, carboxylic acid Not reported Trityl group increases steric bulk; may reduce binding affinity but enhance prodrug properties. Likely requires metabolic activation .
Candesartan (CV-11974) C₂₄H₂₀N₆O₃ 440.5 2-ethoxy, deprotected tetrazole, carboxylic acid 1.12 × 10⁻⁷ M (bovine) Potent AT₁ receptor antagonist; IC₅₀ values in nanomolar range. Ethoxy group enhances metabolic stability compared to methoxy .
Azilsartan C₂₅H₂₀N₄O₅ 456.4 Oxadiazolone ring replacing tetrazole 2.3 × 10⁻⁹ M (human) Oxadiazolone improves solubility and bioavailability. Lower IC₅₀ suggests higher affinity than candesartan .
Valsartan C₂₄H₂₉N₅O₃ 435.5 Tetrazole, pentanoyl side chain 1.4 × 10⁻⁸ M (rabbit) Bulky side chain enhances duration of action but reduces potency compared to candesartan .

Key Observations :

  • Trityl vs. Deprotected Tetrazole : The trityl group in the target compound increases molecular weight by ~267 g/mol compared to candesartan. This may reduce renal clearance but improve membrane permeability.
  • Methoxy vs.
  • Oxadiazolone vs. Tetrazole : Azilsartan’s oxadiazolone ring enhances solubility (logP ~2.1) compared to tetrazole-containing ARBs (logP ~3.5–4.0), favoring faster absorption .

Benzimidazole Derivatives with Triazole/Thiazole Moieties

describes benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e ) with antimicrobial and antihypertensive activity. Key comparisons include:

Feature Target Compound Compound 9c ()
Core Structure Benzimidazole-carboxylic acid Benzimidazole-phenoxymethyl-triazole-thiazole
Key Functional Groups Trityl-tetrazole, methoxy 4-Bromophenyl-thiazole, triazole linker
Molecular Weight ~707.7 576.9 (C₂₆H₂₀BrN₇O₂S)
Biological Activity Hypothetical ARB activity Antimicrobial (IC₅₀: 8.2 µM against S. aureus)
Binding Mode Ionic (carboxylic acid) Hydrophobic (bromophenyl) and hydrogen bonding (triazole)

Structural Insights :

  • The target compound’s carboxylic acid enables ionic interactions with AT₁ receptors, whereas 9c relies on halogen bonding (bromine) and π-π stacking (thiazole) for antimicrobial activity.
  • Triazole Linkers : Both compounds use triazole as a spacer, but the target compound’s trityl group introduces steric hindrance absent in 9c .

Research Findings and Implications

  • Prodrug Potential: The trityl group in the target compound may act similarly to TCV-116 (candesartan prodrug), which shows 48-fold higher oral efficacy than its parent drug .
  • Synthetic Challenges : Introducing the trityl group requires protective strategies, as seen in ’s use of Cu(I)-catalyzed azide-alkyne cycloaddition for triazole formation.
  • Biological Trade-offs : While the trityl group enhances lipophilicity, it may reduce binding affinity. Comparative studies with candesartan are needed to quantify this effect.

Biologische Aktivität

2-Methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound belonging to the benzimidazole family. Its unique structural features, including a methoxy group, a carboxylate moiety, and a trityltetrazole substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.

Chemical Structure

The molecular formula of this compound is C43H34N6O3C_{43}H_{34}N_{6}O_{3}, with a molecular weight of approximately 682.8 g/mol. The structure can be summarized as follows:

ComponentDescription
Core Structure Benzimidazole
Functional Groups Methoxy, Carboxylic Acid, Trityltetrazole
Molecular Weight 682.8 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Introduction of Methoxy Group : Methylation using agents like dimethyl sulfate or methyl iodide.
  • Attachment of Trityltetrazolylphenyl Group : This is often done through coupling reactions such as Suzuki-Miyaura or Stille coupling.

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial properties. The presence of the trityltetrazole moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria.

Enzyme Inhibition

The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate binding. This mechanism has been observed in studies focusing on enzymes involved in cancer metabolism.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • DNA Binding : The benzimidazole core is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Protein Interaction : The compound may modulate protein functions by binding to specific receptors or enzymes, influencing various biochemical pathways.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a similar benzimidazole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects.

Study 2: Antimicrobial Efficacy

In another study published in Antibiotics, compounds related to this structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns (e.g., methoxy at C2, tetrazole at C3) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 444.47 for deuterated analogs) .
  • IR spectroscopy : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 2500–2600 cm1^{-1} (tetrazole N-H) .

What are key considerations in designing SAR studies for derivatives of this compound?

Advanced
Focus on:

  • Tetrazole bioisosteres : Replace the trityl-tetrazole group with carboxylic acid or sulfonamide to assess angiotensin II receptor binding .
  • Methoxy position : Compare C2 vs. C4 substitution effects on solubility and potency .
  • Benzimidazole modifications : Introduce halogen substituents (e.g., fluoro at C5) to enhance metabolic stability .
    Validate using:
  • In vitro assays : Radioligand binding (IC50_{50}) and functional antagonism (Ca2+^{2+} flux) in HEK293 cells expressing AT1 receptors .

How does deuteration (e.g., Candesartan D4) impact pharmacokinetic properties?

Advanced
Deuterating the tetrazole-phenyl group (e.g., Candesartan D4) slows metabolism via the isotope effect , extending half-life. Methodologies include:

  • LC-MS/MS : Quantify plasma concentrations in rodent models to compare t1/2t_{1/2} of deuterated vs. non-deuterated forms .
  • CYP450 inhibition assays : Test metabolic stability using human liver microsomes to identify deuterium-sensitive pathways .

What computational approaches predict binding affinity to angiotensin receptors?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with AT1 receptor residues (e.g., Lys199, His256) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzimidazole-tetrazole core in the binding pocket .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbind_{\text{bind}} for derivatives .

How can solubility challenges during in vitro assays be addressed?

Q. Basic

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin to enhance aqueous solubility .
  • pH adjustment : Prepare stock solutions at pH 7.4 (PBS) to mimic physiological conditions .
  • Surfactants : Add Tween-80 (0.01%) to prevent aggregation in cell-based assays .

What strategies minimize byproducts during trityl-tetrazole intermediate synthesis?

Q. Advanced

  • Temperature control : Maintain <60°C during tritylation to avoid detritylation .
  • Protecting group alternatives : Compare trityl vs. SEM (2-(trimethylsilyl)ethoxymethyl) for tetrazole stability .
  • Workup protocols : Use cold ether precipitation to isolate intermediates with >95% purity .

How do tetrazole tautomers influence bioactivity, and how are they characterized?

Advanced
The tetrazole group exists in 1H- and 2H-tautomeric forms, affecting hydrogen-bonding capacity. Characterize via:

  • X-ray crystallography : Resolve tautomer populations in the solid state .
  • 15N^{15}\text{N} NMR : Detect chemical shift differences between tautomers in solution .
    Bioactivity correlation: 2H-tautomers show higher AT1 receptor affinity due to stronger His256 interaction .

What best practices ensure reproducibility in enzymatic assays for this compound?

Q. Basic

  • Standardized protocols : Use identical ATP concentrations and incubation times (e.g., 30 min at 37°C) across replicates .
  • Controls : Include losartan (positive control) and vehicle (DMSO) in every assay plate .
  • Data normalization : Express inhibition as % of baseline activity (vehicle-treated wells) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.